1,2,5-Thiadiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Thiadiazole 1,1-dioxide is a heterocyclic compound characterized by a five-membered ring containing one sulfur atom and two nitrogen atoms. This compound is notable for its oxidized sulfur atom, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1,2,5-thiadiazole 1,1-dioxide can be achieved through several routes. One common method involves the condensation of 1,2-diketones or cyanogen with sulfamide, followed by oxidation using meta-chloroperoxybenzoic acid (mCPBA) . Another approach includes the oxidation of pre-existing heterocyclic scaffolds such as 1,2,5-thiadiazoles or 1,2,5-thiadiazole 1-oxides . Industrial production methods often rely on these synthetic strategies, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,2,5-Thiadiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions typically yield radical anions, which are of interest in material sciences.
Common reagents used in these reactions include oxidizing agents like mCPBA and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,5-Thiadiazole 1,1-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,5-thiadiazole 1,1-dioxide involves its interaction with molecular targets through its oxidized sulfur atom. . The compound’s ability to form coordination complexes with metals further enhances its versatility in various chemical processes.
Comparison with Similar Compounds
1,2,5-Thiadiazole 1,1-dioxide can be compared with other thiadiazole derivatives, such as:
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
While these compounds share a similar heterocyclic structure, this compound is unique due to its oxidized sulfur atom, which imparts distinct chemical properties and reactivity . This uniqueness makes it particularly valuable in the development of functional materials and coordination chemistry.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and versatile applications. Its synthesis, reactivity, and potential in various scientific fields make it a valuable subject of study for researchers and industry professionals alike.
Properties
CAS No. |
140651-41-8 |
---|---|
Molecular Formula |
C2H2N2O2S |
Molecular Weight |
118.12 g/mol |
IUPAC Name |
1,2,5-thiadiazole 1,1-dioxide |
InChI |
InChI=1S/C2H2N2O2S/c5-7(6)3-1-2-4-7/h1-2H |
InChI Key |
YOTIBQOCCYWJMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NS(=O)(=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.